6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl group at position 4, a phenyl group at position 3, and a cyano group at position 3. Its molecular formula is C₂₇H₂₁ClN₄O₃, with a monoisotopic mass of 484.130218 Da and an average mass of 484.940 Da . The presence of electron-withdrawing substituents (e.g., cyano and chloro groups) and electron-donating methoxy groups influences its reactivity and biological activity. The compound’s IUPAC name is 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, and it is registered under CAS RN 489415-28-3 .
Properties
IUPAC Name |
6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O3/c1-33-22-13-18(9-12-21(22)34-15-16-7-10-19(28)11-8-16)23-20(14-29)26(30)35-27-24(23)25(31-32-27)17-5-3-2-4-6-17/h2-13,23H,15,30H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSABXOYEKVKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 422.86 g/mol
- CAS Number : 398136-20-4
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. In particular, compounds structurally related to this compound have demonstrated selective inhibition of COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Some studies have reported antimicrobial activity associated with pyrazole derivatives. For instance, certain synthesized pyrazoles exhibited notable antifungal activity against various strains, indicating their potential as therapeutic agents against infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its interaction with biological targets. For example:
- The chlorobenzyl group enhances lipophilicity, improving cell membrane permeability.
- The methoxy group may contribute to increased potency against certain targets by stabilizing the compound's conformation.
Case Studies
- Combination Therapy in Breast Cancer : A study evaluating the efficacy of pyrazole derivatives alongside doxorubicin revealed that certain compounds could enhance the drug's effectiveness in resistant cancer cell lines. The results indicated a significant reduction in cell viability when treated with the combination therapy compared to monotherapy .
- Inflammation Models : In vivo models assessing the anti-inflammatory effects of pyrazole derivatives showed promising results, with significant reductions in edema and inflammatory markers compared to control groups treated with standard NSAIDs .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Substituent Effects
Q & A
Q. What synthetic methodologies are optimized for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. Aqueous ethanol (1:1 v/v) under reflux with catalysts like tetra--butylammonium bromide (TBAB) achieves yields >90% . Key parameters include:
Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm structural integrity?
- IR : CN stretch at ~2200 cm^{-1, NH at ~3400 cm^{-1 .
- H NMR : Key signals include CH (δ 1.79–1.84 ppm), NH (δ 6.02–7.13 ppm), and aromatic protons (δ 6.71–7.57 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 331.0116) validate molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the pyranopyrazole ring formation?
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclocondensation with the pyrazole intermediate. DFT studies suggest that electron-withdrawing substituents (e.g., 4-chlorobenzyl) stabilize the transition state, directing cyclization to the pyrano[2,3-c]pyrazole core . Steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may alter diastereomeric ratios .
Q. How do substituents on the aryl group influence crystallographic packing and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : NH groups form N–H···N interactions with adjacent pyrazole rings (bond length: 2.89–3.02 Å) .
- π-π stacking : Aromatic rings (e.g., 4-chlorophenyl) align parallel, with interplanar distances of 3.45–3.60 Å .
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) due to dipole-dipole interactions .
Q. How can contradictory NMR data for structurally similar analogs be resolved?
For example, NH protons in analogs with electron-withdrawing groups (e.g., 4-nitrophenyl) appear upfield (δ 6.71–7.05 ppm) compared to electron-donating groups (δ 7.13 ppm) . This discrepancy arises from hydrogen-bonding strength and solvent polarity. Methodological solutions include:
- Variable-temperature NMR : To identify dynamic equilibria in hydrogen bonding .
- COSY/NOESY : To correlate proton environments and confirm spatial arrangements .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
